Enantioselectivity Superiority in the Mannich-Type Reaction: 4-Nitrophenyl vs. H, Ph, Mesityl, and 4-Methoxyphenyl Substituents at the 3,3′-Positions of BINOL-Phosphate Catalysts
Among five phosphoric acid diesters derived from (R)-BINOL varying only in the 3,3′-aryl substituent, the 4-nitrophenyl catalyst (1e, derived from the target diol) achieved the highest enantioselectivity (87% ee under initial screening conditions; up to 96% ee upon further optimization). This compares with 0% ee for the unsubstituted parent (1a, Ar = H), 27% ee for the 3,3′-diphenyl analog (1b), 60% ee for the 2,4,6-trimethylphenyl derivative (1c), and only 32% ee for the 4-methoxyphenyl variant (1d). All catalysts were evaluated under identical conditions: aldimine 2a (1.0 equiv), ketene silyl acetal 3 (3.0 equiv), 30 mol% catalyst in toluene at −78 °C [1]. The 96% ee apex was reached with a propionate-derived ketene silyl acetal using 10 mol% 1e [1].
| Evidence Dimension | Enantiomeric excess (ee) in the Mannich-type reaction of ketene silyl acetal 3 with aldimine 2a |
|---|---|
| Target Compound Data | 87% ee (30 mol% loading, standard conditions); 96% ee (optimized conditions, propionate-derived ketene silyl acetal, 10 mol% loading) |
| Comparator Or Baseline | 1a (Ar = H): 0% ee; 1b (Ar = Ph): 27% ee; 1c (Ar = 2,4,6-Me₃C₆H₂): 60% ee; 1d (Ar = 4-MeOC₆H₄): 32% ee |
| Quantified Difference | Target (4-NO₂C₆H₄) vs. unsubstituted (H): Δee = +87 percentage points. Target vs. next-best analog (mesityl): Δee = +27 percentage points. |
| Conditions | Aldimine 2a (1.0 equiv), ketene silyl acetal 3 (3.0 equiv), 30 mol% chiral phosphoric acid, toluene, −78 °C (standard screen). Optimized conditions: 10 mol% catalyst, aromatic solvent. |
Why This Matters
A user requiring high enantioselectivity for β-amino ester synthesis cannot achieve comparable results with other commercially available BINOL-phosphate precursors; the 4-nitrophenyl substituent is uniquely performance-defining.
- [1] Yamanaka, M.; Itoh, J.; Fuchibe, K.; Akiyama, T. Chiral Brønsted Acid Catalyzed Enantioselective Mannich-Type Reaction. J. Am. Chem. Soc. 2007, 129 (21), 6756–6764. Table 1; optimized ee data p. 6758. DOI: 10.1021/ja0684803. View Source
